5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazinane ring substituted with a dichlorophenoxyphenyl group, making it a subject of interest in chemical research and industrial applications.
Scientific Research Applications
Chemistry
In chemistry, 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its dichlorophenoxy group is particularly useful in investigating the effects of halogenated aromatic compounds on biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenol and 2-(2,4-dichlorophenoxy)benzaldehyde.
Formation of Intermediate: The intermediate 2-(2,4-dichlorophenoxy)benzaldehyde is synthesized by reacting 2,4-dichlorophenol with benzaldehyde under basic conditions.
Cyclization: The intermediate is then subjected to cyclization with 1,3-dimethylbarbituric acid in the presence of a suitable catalyst, such as piperidine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond in the phenylmethylidene group.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines (e.g., methylamine), thiols (e.g., thiophenol)
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with saturated phenylmethylidene groups.
Substitution: Substituted compounds with amine or thiol groups replacing chlorine atoms.
Mechanism of Action
The mechanism of action of 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenoxy group can bind to active sites, inhibiting or modulating the activity of specific enzymes. The diazinane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Barbituric acid derivatives: Compounds with similar diazinane rings used in pharmaceuticals.
Uniqueness
5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its combination of a dichlorophenoxy group and a diazinane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-22-17(24)13(18(25)23(2)19(22)26)9-11-5-3-4-6-15(11)27-16-8-7-12(20)10-14(16)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWKPNDEUGELOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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